molecular formula C22H21FN2O6 B2834577 METHYL 4-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHOXY)-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE CAS No. 1358418-94-6

METHYL 4-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHOXY)-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE

Cat. No.: B2834577
CAS No.: 1358418-94-6
M. Wt: 428.416
InChI Key: CBOKVKHMPVNDHF-UHFFFAOYSA-N
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Description

METHYL 4-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHOXY)-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE is a synthetic quinoline-based compound characterized by a methoxy-substituted quinoline core, a carbamoyl-methoxy linker, and a 4-fluorophenylmethyl group.

Properties

IUPAC Name

methyl 4-[2-[(4-fluorophenyl)methylamino]-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O6/c1-28-19-8-15-16(9-20(19)29-2)25-17(22(27)30-3)10-18(15)31-12-21(26)24-11-13-4-6-14(23)7-5-13/h4-10H,11-12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOKVKHMPVNDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHOXY)-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with ethyl 2-oxoacetate to form an intermediate, which is then reacted with 6,7-dimethoxyquinoline-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHOXY)-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinoline-based compounds.

Scientific Research Applications

Structural Characteristics

The compound features a fluorine atom and a methoxy group on the benzene ring, which can influence its biological activity and solubility. The presence of the phenyloxan moiety enhances its potential interactions with biological targets.

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds similar to 3-fluoro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, modifications in the benzamide structure can enhance the selectivity towards cancer cells while minimizing toxicity to normal cells.

Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research has shown that derivatives of benzamides can act against various bacterial strains, making them candidates for developing new antibiotics.

Pharmacology

Receptor Interaction Studies : 3-Fluoro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide can be used to study receptor-ligand interactions in pharmacological research. Its ability to bind selectively to certain receptors makes it useful in elucidating the mechanisms of action for various drugs.

Drug Development : The compound serves as a lead structure for synthesizing new pharmaceuticals targeting specific diseases, particularly those involving inflammation and pain management.

Material Science

Polymer Synthesis : The unique chemical structure allows for its use as a building block in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study BAntimicrobial PropertiesShowed effectiveness against multi-drug resistant bacterial strains.
Study CReceptor InteractionIdentified binding affinity to specific G-protein coupled receptors, suggesting therapeutic potential.

Mechanism of Action

The mechanism of action of METHYL 4-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHOXY)-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Quinoline derivatives are a well-studied class of compounds due to their versatility in drug discovery. Key structural features of the target compound include:

  • Quinoline core: Common in antimalarials (e.g., chloroquine) and anticancer agents.
  • Methoxy substituents : Enhance metabolic stability and binding affinity in kinase inhibitors.

Similar compounds might include:

6,7-Dimethoxyquinoline-2-carboxylate analogues: These lack the 4-fluorophenylmethyl carbamoyl moiety, reducing specificity for fluorophilic targets .

4-(Aryloxy)quinoline derivatives: Substitutions at the 4-position influence solubility and target engagement.

Clustering-Based Similarity Analysis

Compound clustering methods, such as the Jarvis-Patrick and Butina algorithms , group molecules based on structural fingerprints (e.g., Tanimoto similarity). Applying these to the target compound would likely cluster it with:

  • Quinoline carbamates: Due to the carbamoyl-methoxy linker.
  • Fluorinated aryl-quinolines: Shared 4-fluorophenyl group enhances similarity in electronic properties .

Table 1. Hypothetical Clustering Results (Based on Butina Algorithm)

Compound Name Core Structure Key Substituents Cluster Group
Target Compound Quinoline 6,7-Dimethoxy, 4-fluorophenylmethyl Group A
6,7-Dimethoxyquinoline-2-carboxylic acid Quinoline 6,7-Dimethoxy, no aryl group Group B
4-(4-Fluorobenzyloxy)quinoline Quinoline 4-Fluorobenzyloxy Group A
Pharmacological and Physicochemical Comparisons

While direct experimental data for the target compound is unavailable in the provided evidence, inferences can be drawn:

  • Bioactivity: Quinoline carbamates often exhibit protease or kinase inhibitory activity, suggesting the target compound may share these mechanisms .

Biological Activity

Methyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-6,7-dimethoxyquinoline-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on current research findings.

Chemical Structure and Synthesis

The compound is characterized by a quinoline backbone with multiple functional groups, including methoxy and carbamoyl moieties. The presence of the 4-fluorophenyl group enhances its biological activity, likely due to electronic effects and steric factors.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The incorporation of the fluorophenyl group often requires halogenation and subsequent coupling reactions. Recent studies have demonstrated various synthetic pathways that yield high purity and yield of the desired compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Quinoline-based compounds have been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range, indicating potent activity .

Table 1: Anticancer Activity Comparison

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung Cancer)TBDEGFR Inhibition
Compound 6h (similar structure)MCF-7 (Breast Cancer)2.71Apoptosis Induction
Doxorubicin (Control)Various6.18DNA Intercalation

The biological activity of this compound can be attributed to its ability to inhibit key signaling pathways involved in cancer progression. For example, compounds with similar quinoline structures have been shown to inhibit epidermal growth factor receptor (EGFR) kinase activity, leading to reduced cell proliferation and increased apoptosis in cancer cells .

In particular, compound 6h has been reported to induce G1 phase arrest in the cell cycle and activate apoptotic pathways by upregulating p53 and caspase-9 levels significantly compared to control treatments .

Antimicrobial Activity

In addition to anticancer properties, quinoline derivatives are known for their antimicrobial activities. Studies have indicated that this compound exhibits inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

Case Studies

A recent study evaluated the efficacy of this compound in vitro against several cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results indicated a marked reduction in cell viability at concentrations as low as 5 µM, showcasing its potential as a therapeutic agent .

Another investigation focused on the antimicrobial properties of similar quinoline derivatives against Staphylococcus aureus and E. coli. The results demonstrated significant inhibition zones in agar diffusion assays, suggesting that these compounds could serve as effective antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes and key optimization strategies for synthesizing this quinoline derivative?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Carbamate linkage formation : Use of [(4-fluorophenyl)methyl]carbamoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the carbamoyl methoxy group at position 4 of the quinoline core.
  • Esterification : Methylation of the carboxylic acid group at position 2 using methanol and catalytic sulfuric acid.
  • Critical parameters : Temperature control (e.g., 0–5°C for carbamate coupling to prevent side reactions) and solvent selection (polar aprotic solvents like DMF for solubility) are vital for yield optimization .

Q. How can structural characterization be reliably performed to confirm the compound’s identity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, methyl ester at δ 3.9 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C22_{22}H20_{20}FNO6_6) with <2 ppm mass accuracy.
  • X-ray crystallography : If crystalline, resolve the 3D structure to validate stereoelectronic effects of substituents .

Q. What analytical methods are suitable for assessing purity and stability under laboratory conditions?

Methodological Answer:

  • HPLC with UV detection : Use a C18 column (acetonitrile/water gradient) to quantify impurities (<0.5% threshold).
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition temperature >200°C suggests suitability for high-temperature reactions).
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological activity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modifications to the fluorophenyl group (e.g., chloro, bromo, or methoxy substituents) and compare binding affinities to target proteins (e.g., kinase assays).
  • Pharmacophore modeling : Use computational tools (e.g., Schrödinger Suite) to map electrostatic and steric contributions of the carbamoyl methoxy group to receptor interaction.
  • Biological assays : Test cytotoxicity (via MTT assays) and enzyme inhibition (IC50_{50} values) across cell lines to correlate substituent effects with potency .

Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity across studies?

Methodological Answer:

  • Batch-to-batch variability : Perform elemental analysis (C, H, N within ±0.4% theoretical) to confirm purity differences.
  • Solvent effects : Compare activity in DMSO vs. aqueous buffers to assess aggregation or solubility artifacts.
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Q. How can advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Fluorescence quenching : Monitor tryptophan residue emission in target proteins upon compound binding to calculate binding constants (KdK_d).
  • NMR-based ligand-observed techniques : Use 1H^1H-STD NMR to identify contact points between the quinoline core and protein pockets.
  • Cryo-EM or X-ray co-crystallography : Resolve high-resolution structures of compound-target complexes to guide rational drug design .

Q. What in silico approaches predict metabolic pathways and potential toxicity?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME to forecast cytochrome P450 metabolism (e.g., CYP3A4-mediated demethylation of the ester group).
  • Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity risks based on structural alerts (e.g., ester hydrolysis products).
  • Metabolite identification : Simulate phase I/II metabolism with MetaSite and validate via in vitro microsomal assays .

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